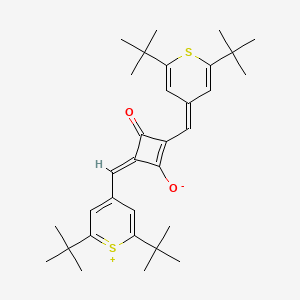
Cyclobutenediylium, 1,3-bis((2,6-bis(1,1-dimethylethyl)-4H-thiopyran-4-ylidene)methyl)-2,4-dihydroxy-, bis(inner salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutenediylium, 1,3-bis((2,6-bis(1,1-dimethylethyl)-4H-thiopyran-4-ylidene)methyl)-2,4-dihydroxy-, bis(inner salt) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclobutenediylium core with two thiopyran-ylidene groups and hydroxyl functionalities, making it an interesting subject for research in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutenediylium, 1,3-bis((2,6-bis(1,1-dimethylethyl)-4H-thiopyran-4-ylidene)methyl)-2,4-dihydroxy-, bis(inner salt) typically involves multi-step organic reactions. The process begins with the preparation of the thiopyran-ylidene intermediates, followed by their coupling with the cyclobutenediylium core. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure the stability and purity of the final product .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Cyclobutenediylium, 1,3-bis((2,6-bis(1,1-dimethylethyl)-4H-thiopyran-4-ylidene)methyl)-2,4-dihydroxy-, bis(inner salt) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the thiopyran-ylidene groups.
Substitution: The thiopyran-ylidene groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, controlled temperatures, and inert atmospheres to maintain the integrity of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the thiopyran-ylidene moieties .
Aplicaciones Científicas De Investigación
Cyclobutenediylium, 1,3-bis((2,6-bis(1,1-dimethylethyl)-4H-thiopyran-4-ylidene)methyl)-2,4-dihydroxy-, bis(inner salt) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of Cyclobutenediylium, 1,3-bis((2,6-bis(1,1-dimethylethyl)-4H-thiopyran-4-ylidene)methyl)-2,4-dihydroxy-, bis(inner salt) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutenediylium, 1,3-dihydroxy-2,4-bis[(2-methylpropyl)(2,2,6,6-tetramethyl-4-piperidinyl)amino]-, bis(inner salt): Another cyclobutenediylium derivative with different substituents.
2,4-Bis(1,3,3-trimethyl-2-indolinylidenemethyl)cyclobutenediylium-1,3-diolate: A squarylium dye with a similar core structure but different functional groups.
Uniqueness
Cyclobutenediylium, 1,3-bis((2,6-bis(1,1-dimethylethyl)-4H-thiopyran-4-ylidene)methyl)-2,4-dihydroxy-, bis(inner salt) is unique due to its specific combination of thiopyran-ylidene groups and hydroxyl functionalities. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Propiedades
Número CAS |
88878-49-3 |
|---|---|
Fórmula molecular |
C32H42O2S2 |
Peso molecular |
522.8 g/mol |
Nombre IUPAC |
2-[(2,6-ditert-butylthiopyran-4-ylidene)methyl]-4-[(2,6-ditert-butylthiopyrylium-4-yl)methylidene]-3-oxocyclobuten-1-olate |
InChI |
InChI=1S/C32H42O2S2/c1-29(2,3)23-15-19(16-24(35-23)30(4,5)6)13-21-27(33)22(28(21)34)14-20-17-25(31(7,8)9)36-26(18-20)32(10,11)12/h13-18H,1-12H3 |
Clave InChI |
FLWPQQRHMRSNPD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC2=C(C(=CC3=CC(=[S+]C(=C3)C(C)(C)C)C(C)(C)C)C2=O)[O-])C=C(S1)C(C)(C)C |
SMILES canónico |
CC(C)(C)C1=CC(=CC2=C(C(=CC3=CC(=[S+]C(=C3)C(C)(C)C)C(C)(C)C)C2=O)[O-])C=C(S1)C(C)(C)C |
Key on ui other cas no. |
88878-49-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















